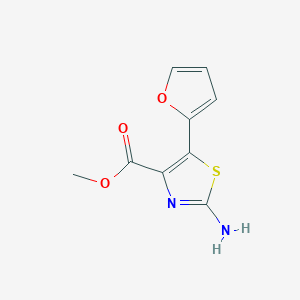

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHPTUBATUIJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

Methyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole class, which has applications in pharmaceutical research. The compound is characterized by the molecular formula \$$C9H8N2O3S\$$ and a molecular weight of 224.24 g/mol.

Detailed Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives

- Reaction Mixture Preparation Water and tetrahydrofuran are used as solvents. Acetoacetate and N-bromosuccinimide are added to the mixture, which is then heated to initiate the reaction.

- Addition of Thiourea Derivatives After the initial reaction is completed, various N-monosubstituted thiourea derivatives are added to the mixture.

- Cyclization and Salt Formation The reaction mixture is heated in a water bath, leading to the formation of 2-substituted amino-4-methyl-5-formate thiazole salts.

- Basification and Purification The salts are treated with ammonia water for basification, and the target products are purified to obtain various 2-substituted aminothiazole heterocyclic compounds.

Data Table

| Property | Value |

|---|---|

| CAS No. | 1086375-68-9 |

| Molecular Formula | \$$C9H8N2O3S\$$ |

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | methyl 2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H8N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11) |

| Standard InChIKey | WHHPTUBATUIJQU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC(=N1)N)C2=CC=CO2 |

| Canonical SMILES | COC(=O)C1=C(SC(=N1)N)C2=CC=CO2 |

| PubChem Compound ID | 28875822 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Methyl 2-amino-5-(2-furyl)-1,3-thiazole-4-methanol.

Substitution: N-acylated or N-alkylated derivatives of the thiazole compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate has been explored for various therapeutic properties:

- Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | HCT116 (Colon) | 2.40 ± 0.12 |

| Example B | HepG2 (Liver) | <10 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and the generation of reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that it possesses antimicrobial effects by inhibiting bacterial enzyme activity, thereby disrupting their function .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for various chemical modifications, making it suitable for the development of new materials and pharmaceuticals .

Material Science

This compound is utilized in the production of materials with specific electronic and optical properties. Its ability to form stable complexes with metals has implications in the development of catalysts and sensors .

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer types. The following table summarizes findings from a relevant study:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 (Skin) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

These results indicate that modifications in the thiazole structure can enhance anticancer activity .

Antimicrobial Activity

In vitro studies have shown that this compound effectively inhibits the growth of various bacteria, supporting its potential use as an antimicrobial agent. For instance, it was found to disrupt the function of bacterial enzymes critical for survival .

Mechanism of Action

The mechanism of action of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Methyl 2-Amino-1,3-thiazole-4-carboxylates

*Values derived from the parent acid (2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid).

Key Findings:

Substituent Effects on Molecular Weight :

- Aromatic substituents (e.g., 3-fluorophenyl, 4-chlorophenyl) increase molecular weight compared to aliphatic groups (e.g., propyl, isopropyl). For example, the 4-chlorophenyl derivative (268.72 g/mol) is heavier than the trifluoromethyl variant (234.18 g/mol) due to chlorine’s higher atomic mass .

- The trifluoromethyl group introduces significant electronegativity but results in a lower molecular weight than chlorophenyl derivatives .

Physicochemical Properties :

- The 3-fluorophenyl derivative has the highest reported melting point (216°C ), likely due to strong intermolecular interactions from the polar fluorine atom .

- Predicted densities vary with substituent polarity; the 2-furyl analog (1.556 g/cm³) is denser than the 3-fluorophenyl derivative (1.387 g/cm³), reflecting differences in packing efficiency .

Synthetic Accessibility: Most compounds are available at 95% purity, indicating robust synthetic protocols for thiazole carboxylates . Ethyl esters (e.g., Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate) are also reported but differ in ester group lipophilicity .

Biological Activity

Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₈N₂O₃S

- CAS Number : 1086375-68-9

- Molecular Weight : 224.24 g/mol

This compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which is facilitated by its structural ability to form hydrogen bonds with amino acid residues in the enzymes .

- Reactive Oxygen Species Generation : It has been shown to generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects .

- Interaction with Biological Macromolecules : The thiazole ring can modulate the activity of proteins and nucleic acids, altering cellular processes .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

- Cytotoxicity : Studies have reported significant cytotoxic activity against cancer cell lines. For instance, compounds similar to Methyl 2-Amino-5-(2-furyl)-1,3-thiazole derivatives showed IC50 values below 10 µM against several cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | HCT116 (Colon) | 2.40 ± 0.12 |

| Example B | HepG2 (Liver) | <10 |

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. Its ability to inhibit bacterial growth has been linked to its interaction with bacterial enzymes, disrupting their function .

Antioxidant Activity

The generation of ROS contributes not only to anticancer effects but also provides antioxidant benefits by neutralizing harmful free radicals in biological systems .

Case Studies and Research Findings

-

Study on Antitumor Effects :

A study evaluated the effects of thiazole derivatives on human cancer cell lines. This compound exhibited potent growth inhibition, with mechanisms involving apoptosis induction and cell cycle arrest . -

Antimicrobial Efficacy :

In another study, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of Gram-positive bacteria, showcasing potential for development as an antibacterial agent . -

Mechanistic Insights :

Molecular docking studies have elucidated how this compound binds to target proteins involved in cancer progression. These studies highlight the importance of specific structural features in enhancing binding affinity and selectivity .

Q & A

Basic Research: What are the common synthetic routes for Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate, and how are intermediates validated?

Answer:

A typical synthesis involves condensation reactions, such as the Vilsmeier-Haack reaction, to form the thiazole core. For example, substituted pyrazolones can be treated with POCl₃/DMF to generate intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which are further functionalized . Intermediates are validated via HPLC (high-performance liquid chromatography) and FTIR (Fourier-transform infrared spectroscopy) to confirm functional groups and purity ≥95% .

Basic Research: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (XRD) is employed to resolve the crystal lattice. For instance, monoclinic systems (e.g., space group P2₁/n) are analyzed using SHELX programs (SHELXL for refinement and SHELXS for structure solution) . Parameters like unit cell dimensions (e.g., a = 8.21 Å, b = 12.45 Å) and thermal displacement parameters are refined iteratively .

Advanced Research: What challenges arise in optimizing reaction yields for derivatives with furyl substituents?

Answer:

The electron-rich furyl group can lead to side reactions, such as ring-opening or oxidation. Yield optimization requires controlled reaction conditions (e.g., inert atmosphere, temperature ≤80°C) and stoichiometric excess of reagents (e.g., 2-3× resin in DCM/DMF) to drive the reaction . Impurities are minimized via recrystallization from ethyl acetate/water mixtures .

Advanced Research: How can contradictory purity data from HPLC and elemental analysis be resolved?

Answer:

Discrepancies often arise from residual solvents or non-volatile by-products. Cross-validation using Karl Fischer (KF) titration for water content and ICP-MS (inductively coupled plasma mass spectrometry) for inorganic residues is recommended. For example, a 95% HPLC purity might align with 93% elemental analysis after accounting for 2% solvent retention .

Advanced Research: What computational methods support the analysis of this compound’s reactivity in biological systems?

Answer:

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites on the thiazole ring. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like antimicrobial enzymes. The furyl group’s π-π stacking with aromatic residues in proteins (e.g., Staphylococcus aureus dihydrofolate reductase) can be modeled .

Advanced Research: How is the compound’s stability under varying pH conditions evaluated for pharmacokinetic studies?

Answer:

Stability assays involve incubating the compound in buffers (pH 1–10) at 37°C, followed by LC-MS (liquid chromatography-mass spectrometry) to detect degradation products. For instance, hydrolysis of the methyl ester group at pH >8 generates carboxylic acid derivatives, quantified via UV-Vis at λ = 254 nm .

Advanced Research: What strategies are used to resolve twinning in crystallographic studies of this compound?

Answer:

Twinning, common in monoclinic systems, is addressed using SHELXL’s TWIN/BASF commands. Data are reprocessed with HKL-2000 to deconvolute overlapping reflections. For example, a BASF value of 0.35 indicates partial twinning, requiring iterative refinement of the Hooft parameter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.